molecular formula C12H6N2 B103330 1,2-Naphthalenedicarbonitrile CAS No. 19291-76-0

1,2-Naphthalenedicarbonitrile

Cat. No.: B103330
CAS No.: 19291-76-0
M. Wt: 178.19 g/mol
InChI Key: ZNPWYAMBOPRTHW-UHFFFAOYSA-N
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Description

1,2-Naphthalenedicarbonitrile: is an organic compound with the molecular formula C12H6N2 . It is a derivative of naphthalene, characterized by the presence of two cyano groups attached to the first and second positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Naphthalenedicarbonitrile can be synthesized through various methods. One common approach involves the reaction of 1,2-dibromonaphthalene with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction typically requires heating to facilitate the substitution of bromine atoms with cyano groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Naphthalenedicarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products:

    Oxidation: Produces 1,2-naphthalenedicarboxylic acid.

    Reduction: Yields 1,2-diaminonaphthalene.

    Substitution: Results in a variety of substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Naphthalenedicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of organic semiconductors and other advanced materials.

    Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-naphthalenedicarbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. Its cyano groups can interact with different molecular targets, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

  • 1,4-Naphthalenedicarbonitrile
  • 1,8-Naphthalenedicarbonitrile
  • 2,3-Naphthalenedicarbonitrile

Comparison: 1,2-Naphthalenedicarbonitrile is unique due to the position of its cyano groups, which influence its reactivity and the types of reactions it can undergo. Compared to other naphthalenedicarbonitriles, it offers distinct advantages in certain synthetic applications and material properties.

Properties

IUPAC Name

naphthalene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPWYAMBOPRTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325540
Record name 1,2-Naphthalenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19291-76-0
Record name 1,2-Naphthalenedicarbonitrile
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Record name 1,2-Naphthalenedicarbonitrile
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Record name 1,2-Naphthalenedicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,2-naphthalenedicarbonitrile in the synthesis of aza boron-pyridyl-isoindoline analogues?

A1: this compound serves as the starting material in a two-step synthesis of aza boron-pyridyl-isoindoline analogues []. While the specific reaction steps are not detailed in the abstract, the paper highlights that this synthetic route is both facile and scalable. This suggests that this compound plays a crucial role in enabling an efficient and practical synthesis of these novel compounds.

Q2: How do the photophysical properties of the synthesized aza boron-pyridyl-isoindoline analogues relate to their structure?

A2: The research investigates the structure-property relationships of the synthesized analogues using a combination of X-ray crystallography, optical spectroscopy, and theoretical calculations []. The paper reports that these analogues exhibit broad absorption spectra with intense vibrational bands, indicating their potential for interacting with light across a range of wavelengths. Furthermore, the analogues demonstrate moderate fluorescence quantum yields both in solution and in the solid state. This information suggests that the specific structural features of these analogues, originating from the this compound backbone, contribute to their interesting optical properties.

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